Tridecanedioic acid, monomethyl ester

Description

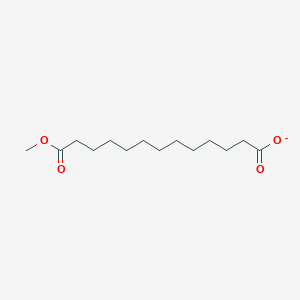

Tridecanedioic acid, monomethyl ester (C₁₃H₂₄O₄, molecular weight 244.33 g/mol) is a long-chain α,ω-dicarboxylic acid monoester, structurally characterized by a 13-carbon backbone with one carboxylic acid group esterified as a methyl group (CH₃O−). This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its bifunctional reactivity (carboxylic acid and ester groups).

Properties

CAS No. |

3927-59-1 |

|---|---|

Molecular Formula |

C14H25O4- |

Molecular Weight |

257.35 g/mol |

IUPAC Name |

13-methoxy-13-oxotridecanoate |

InChI |

InChI=1S/C14H26O4/c1-18-14(17)12-10-8-6-4-2-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16)/p-1 |

InChI Key |

GPYDWIIQNNHYJO-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)CCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecanedioic acid, monomethyl ester can be synthesized through the esterification of tridecanedioic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological methods. For example, the biotransformation of plant-oil derivatives using microorganisms like Candida tropicalis can be employed to produce dicarboxylic acids, which can then be esterified to form the desired ester .

Chemical Reactions Analysis

Types of Reactions

Tridecanedioic acid, monomethyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

Oxidation: Tridecanedioic acid.

Reduction: Tridecanediol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Polymers: Tridecanedioic acid, monomethyl ester serves as a key intermediate in the synthesis of polymers, particularly in the production of high-performance materials such as polyamides and polyesters. It is utilized in the formulation of nylon 13,13, which exhibits low moisture absorption and high resistance to environmental conditions .

2. Biology:

- Antibacterial Properties: Recent studies have highlighted the antibacterial effects of this compound against various pathogens. For instance, it disrupts bacterial cell membranes, leading to cell lysis and has shown synergistic activity with antibiotics like ampicillin .

3. Medicine:

- Drug Delivery Systems: The compound's stability and ability to form esters make it a candidate for drug delivery applications. Its interactions with cellular components can enhance the efficacy of therapeutic agents .

Industrial Applications

1. Polymer Production:

this compound is incorporated into the production of:

- Nylons: Used in the synthesis of nylon 13,13.

- Polyurethanes: Acts as a building block for flexible and durable materials.

- Plasticizers: Enhances flexibility in PVC and other polymers.

2. Fragrance Industry:

The compound is a key ingredient in the formulation of fragrances and artificial musk due to its biodegradability and favorable olfactory properties .

3. Lubricants and Adhesives:

It is employed in producing biodegradable lubricants and adhesives that are environmentally friendly while maintaining performance standards for industrial applications .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Polymer synthesis (nylon 13,13) | High-performance materials |

| Biology | Antibacterial agent | Effective against various pathogens |

| Medicine | Drug delivery systems | Stable esters enhancing therapeutic efficacy |

| Industrial Production | Plasticizers, lubricants | Biodegradable options |

| Fragrance Industry | Fragrance formulations | Biodegradable and effective scent profiles |

Case Studies

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of this compound, it was found to significantly disrupt the morphology of Enterococcus faecalis and Salmonella enterica. The compound induced autolysis at concentrations as low as 375 μg/ml . This study underscores its potential application in treating gastrointestinal diseases.

Case Study 2: Polymer Development

Research into the use of tridecanedioic acid derivatives in nylon production demonstrated that nylons synthesized from this compound exhibit superior mechanical properties compared to traditional polyamides. These materials are particularly suited for applications requiring durability under varying climatic conditions .

Mechanism of Action

The mechanism by which tridecanedioic acid, monomethyl ester exerts its effects involves its interaction with cellular components. For instance, it has been shown to disrupt bacterial cell membranes, leading to cell lysis. The compound also inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication .

Comparison with Similar Compounds

Structural and Functional Comparisons

Azelaic Acid Monomethyl Ester (C₉H₁₆O₄, CAS 2104-19-0)

- Structure: A 9-carbon α,ω-dicarboxylic acid monoester.

- Applications : Widely used in pharmaceutical synthesis, such as coupling with tryptamine to form antitumor hybrids .

- Biological Activity: Noted for its role as an intermediate in biotin precursor pathways (e.g., 7-ketopelargonic acid biosynthesis) .

- Safety : Requires careful handling due to irritant properties; first-aid measures include prompt removal of contaminated clothing .

Sebacic Acid Monomethyl Ester (C₁₁H₂₀O₄)

- Structure: A 10-carbon α,ω-dicarboxylic acid monoester.

- Biological Relevance : Supports bacterial growth in biotin-deficient strains, unlike shorter-chain analogs (C₄–C₈), highlighting chain-length specificity in metabolic pathways .

Terephthalic Acid Monomethyl Ester (C₉H₈O₄, CAS 1679-64-7)

- Structure: An aromatic dicarboxylic acid monoester.

- Market Trends : Used in polymer production (e.g., polyesters) and has a growing global market driven by industrial applications .

Chelidonic Acid Monomethyl Ester

- Crystallography : Forms hydrogen-bonded networks between the free –COOH group and carbonyl groups of adjacent molecules, a pattern distinct from typical carboxylic acid dimers .

Key Research Findings

Q & A

Q. How can computational modeling enhance the design of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.